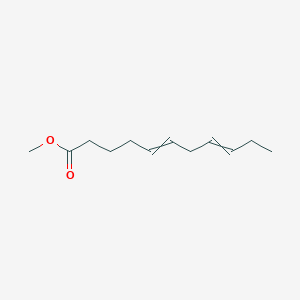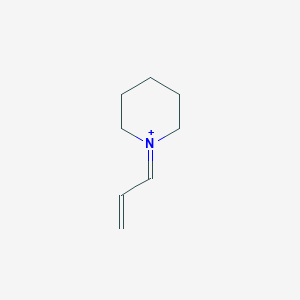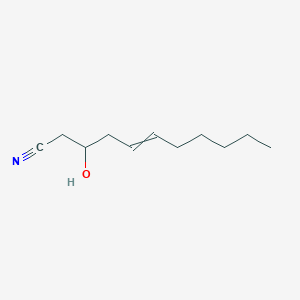
3-Hydroxyundec-5-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyundec-5-enenitrile: is an organic compound with the molecular formula C11H19NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to an undecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundec-5-enenitrile can be achieved through several methods. One common approach involves the hydrolysis of 3-cyano-5-undecene, followed by the reduction of the resulting nitrile to form the hydroxyl group. The reaction conditions typically include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-cyano-5-undecene using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyundec-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-undec-5-enenitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 3-hydroxyundec-5-enamine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-oxo-undec-5-enenitrile
Reduction: 3-hydroxyundec-5-enamine
Substitution: Ethers or esters of this compound
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxyundec-5-enenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic reactions to study enzyme specificity and activity.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Hydroxyundec-5-enenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyundecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Hexenenitrile: Shorter chain length and lacks the hydroxyl group.
3-Hydroxy-5-hexenoic acid: Similar structure but with a carboxylic acid group and shorter chain length.
Uniqueness: 3-Hydroxyundec-5-enenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on an undecene chain
Eigenschaften
CAS-Nummer |
830319-33-0 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
3-hydroxyundec-5-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-8-11(13)9-10-12/h6-7,11,13H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
DKLNKHFXODVFOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


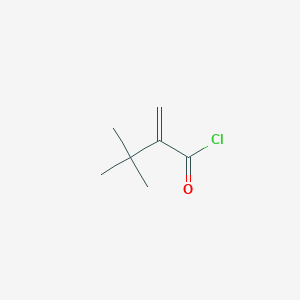
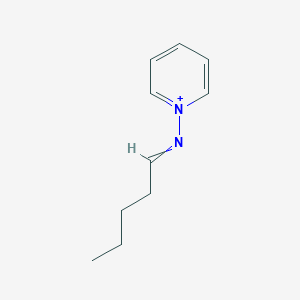
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
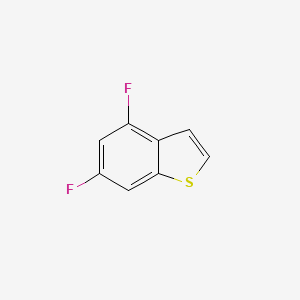
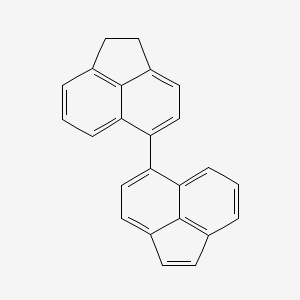
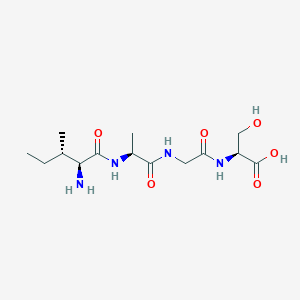
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)

